

Metominostrobin E/Z Isomerism and Biological Activity: A Technical Guide

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Compound of Interest

Compound Name: Metominostrobin

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Abstract

Metominostrobin, a strobilurin fungicide, plays a significant role in the management of fungal diseases in agriculture, particularly rice blast caused by *Pyricularia oryzae*. Its efficacy is intrinsically linked to its stereochemistry, specifically the E/Z isomerism arising from a carbon-nitrogen double bond in its structure. This technical guide provides an in-depth analysis of the relationship between the E/Z isomers of **metominostrobin** and their biological activity. It includes a summary of their physicochemical properties, a detailed experimental protocol for assessing their fungicidal activity, and a visual representation of its mode of action and the experimental workflow. The commercially utilized form of **metominostrobin** is the (E)-isomer, which is recognized as the more stable and biologically active stereoisomer. While it is widely acknowledged that the (E)-isomer is responsible for the fungicidal properties of **metominostrobin**, specific quantitative data on the biological activity of the (Z)-isomer is not readily available in publicly accessible literature.

Physicochemical Properties of Metominostrobin Isomers

The distinct spatial arrangement of the E and Z isomers of **metominostrobin** gives rise to different physicochemical properties, which can influence their stability, solubility, and ultimately their biological activity.

Property	(E)-Metominostrobin	(Z)-Metominostrobin
IUPAC Name	(2E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide	(2Z)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide
CAS Number	133408-50-1	133408-51-2
Molecular Formula	C ₁₆ H ₁₆ N ₂ O ₃	C ₁₆ H ₁₆ N ₂ O ₃
Molecular Weight	284.31 g/mol	284.31 g/mol
Melting Point	87-89 °C	107-111 °C
Appearance	Off-white solid	Off-white solid

Biological Activity of Metominostrobin Isomers

The fungicidal activity of **metominostrobin** is primarily attributed to its (E)-isomer. This isomer acts as a potent inhibitor of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately cell death in the target fungus.

Isomer	Biological Activity	Notes
(E)-Metominostrobin	High fungicidal activity	The commercially produced and biologically active isomer. Effectively controls <i>Pyricularia oryzae</i> .
(Z)-Metominostrobin	Reported to be biologically inactive or significantly less active	Specific quantitative data on the fungicidal activity (e.g., EC ₅₀ values) against <i>Pyricularia oryzae</i> are not readily available in the reviewed literature.

Experimental Protocol: In Vitro Fungicidal Activity against *Pyricularia oryzae*

This protocol describes a representative method for determining the in vitro fungicidal activity of **metominostrobin** E and Z isomers against *Pyricularia oryzae* using a mycelial growth inhibition assay.

3.1. Materials

- (E)-**Metominostrobin** and (Z)-**Metominostrobin** (analytical grade)
- *Pyricularia oryzae* isolate
- Potato Dextrose Agar (PDA) medium
- Dimethyl sulfoxide (DMSO)
- Sterile Petri dishes (90 mm diameter)
- Sterile cork borer (5 mm diameter)
- Incubator
- Laminar flow hood
- Micropipettes and sterile tips
- Beakers, flasks, and other standard laboratory glassware

3.2. Procedure

- Preparation of Fungal Inoculum:
 - Culture the *Pyricularia oryzae* isolate on PDA plates at 25°C for 7-10 days until the mycelium covers the plate.
 - From the edge of an actively growing colony, take 5 mm mycelial plugs using a sterile cork borer.

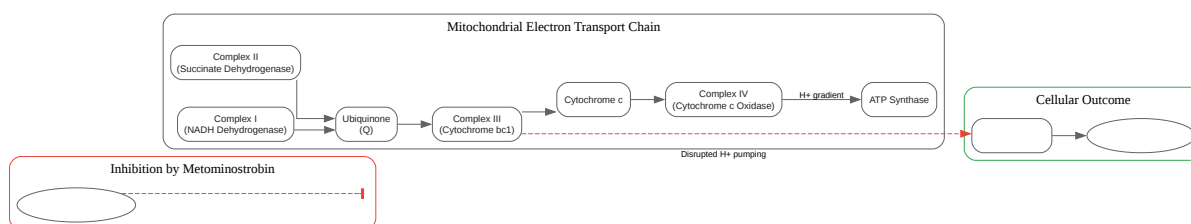
- Preparation of Fungicide Stock Solutions:
 - Prepare stock solutions of (E)-**metominostrobin** and (Z)-**metominostrobin** in DMSO at a concentration of 10,000 ppm.
 - Ensure complete dissolution of the compounds.
- Preparation of Amended Media:
 - Autoclave the PDA medium and cool it to 50-55°C in a water bath.
 - Under a laminar flow hood, add the appropriate volume of the fungicide stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, and 100 ppm).
 - Prepare a control set of PDA plates with the same concentration of DMSO as used in the treatment plates.
 - Gently swirl the flasks to ensure uniform mixing of the fungicide in the medium.
 - Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
- Inoculation and Incubation:
 - Place a 5 mm mycelial plug of *Pyricularia oryzae* at the center of each PDA plate (both treated and control).
 - Seal the plates with paraffin film.
 - Incubate the plates at 25°C in the dark.
- Data Collection and Analysis:
 - Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

- Calculate the average colony diameter for each treatment and replicate.
- Determine the percentage of mycelial growth inhibition for each concentration using the following formula:
 - $\text{Inhibition (\%)} = [(dc - dt) / dc] \times 100$
 - Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
- Plot the percentage of inhibition against the logarithm of the fungicide concentration.
- Calculate the EC₅₀ (Effective Concentration to inhibit 50% of mycelial growth) value for each isomer using probit analysis or other suitable statistical software.

Visualization of Signaling Pathways and Workflows

Mode of Action: Inhibition of Mitochondrial Respiration

The following diagram illustrates the mechanism by which **metominostrobin** inhibits the mitochondrial electron transport chain in fungi.

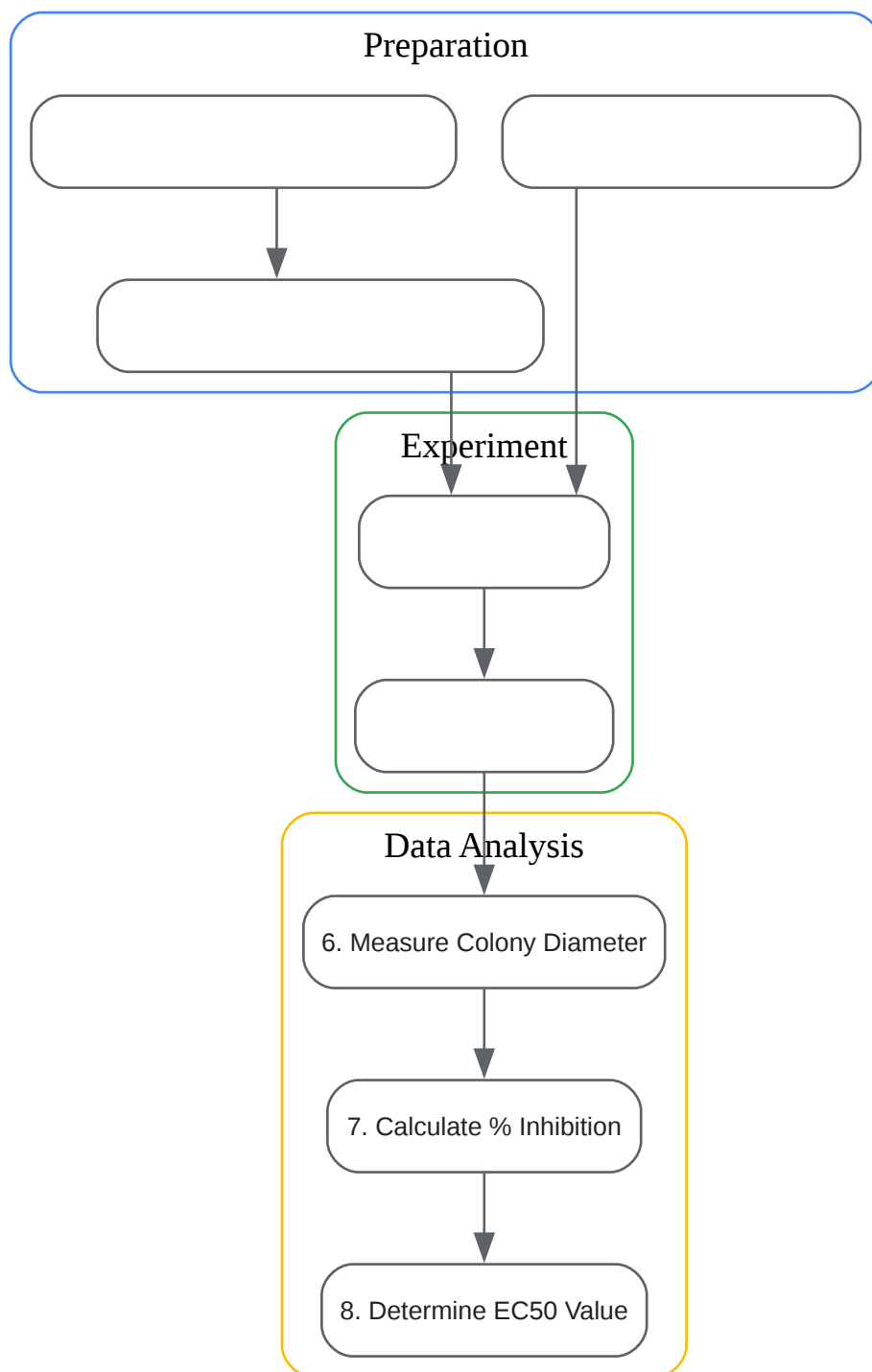


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Caption: **Metominostrobin**'s mode of action in the fungal respiratory chain.

Experimental Workflow: In Vitro Fungicidal Assay

The diagram below outlines the key steps in the experimental workflow for assessing the fungicidal activity of **metominostrobin** isomers.



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Caption: Workflow for in vitro fungicidal activity assessment.

Conclusion

Metominostrobin's fungicidal efficacy is determined by its E/Z isomerism, with the (E)-isomer being the biologically active component. This isomer effectively controls fungal pathogens like *Pyricularia oryzae* by inhibiting mitochondrial respiration. While the superior activity of the (E)-isomer is well-established, a notable gap exists in the publicly available literature regarding quantitative biological activity data for the (Z)-isomer. Further research to quantify the activity of the (Z)-isomer would provide a more complete understanding of the structure-activity relationship of **metominostrobin**. The experimental protocol and workflows provided in this guide offer a framework for conducting such comparative studies and for the broader investigation of strobilurin fungicides.

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